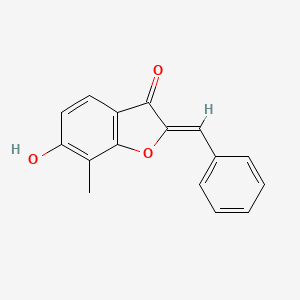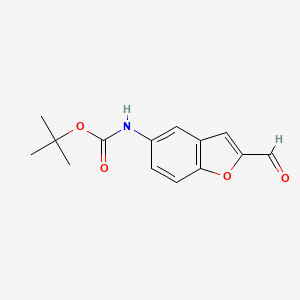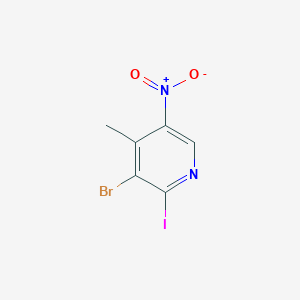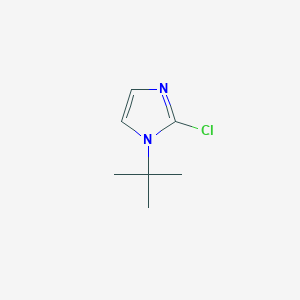
Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate
Overview
Description
“Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O4S . It has a molecular weight of 250.66 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. The InChI code for “Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate” is1S/C7H7ClN2O4S/c1-14-7(11)5-2-4(15(9,12)13)3-10-6(5)8/h2-3H,1H3,(H2,9,12,13) . Physical And Chemical Properties Analysis
“Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate” is a solid compound . It should be stored at room temperature .Scientific Research Applications
Pharmaceutical Research
Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate: is a compound with potential applications in pharmaceutical research. Its structure suggests it could be useful in the synthesis of various drug candidates. The presence of a sulfamoyl group indicates possible use in creating diuretics or antihypertensive agents, as sulfonamides are known to be effective in such treatments .
Proteomics Studies
In proteomics, this compound could be used as a precursor for synthesizing markers or probes. Due to its reactive carboxylate group, it can be conjugated to proteins or peptides, allowing for the study of protein function and interaction .
Material Science
The chemical structure of Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate suggests it could be used in material science, particularly in the development of organic semiconductors or as a building block for high-performance polymers due to its aromatic pyridine ring .
Agricultural Chemistry
This compound may find applications in agricultural chemistry for the synthesis of herbicides or pesticides. The chloro and pyridine components are often seen in compounds that exhibit biological activity against a range of pests and weeds .
Analytical Chemistry
In analytical chemistry, Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate could be used to develop new analytical reagents. Its ability to form complexes with metals could be exploited in the creation of colorimetric sensors or assays .
Environmental Science
The compound’s potential to interact with various environmental pollutants suggests it could be used in environmental science research, possibly in the development of novel remediation techniques or as a model compound in pollution studies .
Safety and Hazards
properties
IUPAC Name |
methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c1-14-7(11)5-2-4(15(9,12)13)3-10-6(5)8/h2-3H,1H3,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZLQXFFGGMVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B1438964.png)




![(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1438970.png)
![2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1438971.png)




